molecular formula C9H5BrN2O2 B12286621 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B12286621
M. Wt: 253.05 g/mol
InChI Key: OODBCYUUELJBEN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that contains both bromine and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the bromine-containing intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to convert the aldehyde group to a carboxylic acid.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the aldehyde group to an alcohol.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be obtained.

    Oxidation Product: 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction Product: 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-methanol.

Scientific Research Applications

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
  • 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
  • 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxaldehyde

Uniqueness

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in various chemical reactions.

This detailed article provides a comprehensive overview of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

3-(2-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C9H5BrN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-5H

InChI Key

OODBCYUUELJBEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C=O)Br

Origin of Product

United States

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